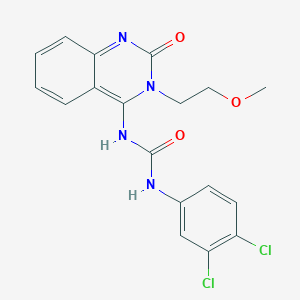

![molecular formula C59H62Cl2N8O23 B14096129 (1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B14096129.png)

(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vancomycin hexapeptide is a derivative of vancomycin, a glycopeptide antibiotic known for its effectiveness against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) . Vancomycin hexapeptide retains the core structure of vancomycin but is modified to enhance its properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vancomycin hexapeptide is synthesized through a series of complex chemical reactions involving the assembly of amino acids into a hexapeptide chain. The glycosylated hexapeptide chain consists of chloro-β-hydroxytyrosines, p-hydroxyphenylglycines, N-methylleucine, and aspartic acid . The synthesis involves the use of nonribosomal peptide synthetases (NRPSs) which catalyze the addition of amino acids to form the peptide chain .

Industrial Production Methods: Industrial production of vancomycin hexapeptide involves fermentation processes using the bacterium Amycolatopsis orientalis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Vancomycin hexapeptide undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of vancomycin hexapeptide with altered functional groups that can enhance its biological activity or stability .

Wissenschaftliche Forschungsanwendungen

Vancomycin hexapeptide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Employed in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.

Medicine: Investigated for its potential as an antiviral agent, particularly against influenza A and B viruses.

Industry: Utilized in the development of new antibiotics and antiviral agents.

Wirkmechanismus

Vancomycin hexapeptide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to that of vancomycin but with enhanced properties due to the modifications in the hexapeptide structure.

Vergleich Mit ähnlichen Verbindungen

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial activity.

Oritavancin: A semisynthetic glycopeptide with enhanced activity against resistant strains.

Uniqueness: Vancomycin hexapeptide is unique due to its specific modifications that enhance its antiviral properties while retaining its antibacterial activity

Eigenschaften

Molekularformel |

C59H62Cl2N8O23 |

|---|---|

Molekulargewicht |

1322.1 g/mol |

IUPAC-Name |

(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36?,38-,40+,41?,42+,43-,44-,45+,46+,47?,48?,50+,51+,58-,59-/m0/s1 |

InChI-Schlüssel |

SSCUQZZTTLVMFJ-IKBWJMRSSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)(C)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B14096050.png)

![10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)

![2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14096055.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B14096065.png)

![methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B14096071.png)

![1-[3-(3-Methylbutoxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096086.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096108.png)

![5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B14096121.png)

![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B14096128.png)

![N~1~-[(Z)-(4-methyl-3-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14096141.png)